N'-(3-chloro-2-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
N'-(3-Chloro-2-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a diamide derivative featuring a pyridinyl-piperidine core linked to a 3-chloro-2-methylphenyl group via an ethanediamide bridge. Its molecular structure combines a rigid piperidine ring (substituted with a pyridine moiety) and a halogenated aromatic system, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-14-16(21)5-4-6-17(14)24-20(27)19(26)23-13-15-8-11-25(12-9-15)18-7-2-3-10-22-18/h2-7,10,15H,8-9,11-13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAQUNOAGLNYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted aromatic ring, a piperidine moiety, and an ethanediamide backbone. The molecular formula is , and its structure can be represented as follows:
Recent studies indicate that derivatives of piperidine, particularly those containing triazole and acetamide functionalities, exhibit significant biological activities. These include:
- Antimicrobial Activity : Research has shown that similar compounds can induce apoptosis and cell cycle arrest in various microbial strains, including Candida auris . The mechanism involves disrupting the plasma membrane integrity and inducing cell death pathways.
- Antitumor Effects : Piperidine derivatives have demonstrated cytotoxic effects against several cancer cell lines, including myeloma and leukemia cells. The compounds induce apoptosis through various pathways, including the activation of caspases .
Antifungal Activity
A study highlighted the antifungal properties of piperidine derivatives against Candida auris. The derivatives showed Minimum Inhibitory Concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, indicating potent antifungal activity. The compounds were effective in disrupting the fungal cell membrane, leading to cell death .
Anticancer Activity
Another investigation into piperidine-based compounds revealed their ability to induce apoptosis in FaDu hypopharyngeal tumor cells. The study utilized a three-component reaction leading to the formation of piperidine derivatives that exhibited improved cytotoxicity compared to standard treatments like bleomycin .
Comparative Table of Biological Activities
| Activity | Compound | Effectiveness | Mechanism |
|---|---|---|---|
| Antifungal | N'-(3-chloro-2-methylphenyl)-... | MIC: 0.24 - 0.97 μg/mL | Disruption of plasma membrane, apoptosis induction |
| Antitumor | Piperidine derivatives | Cytotoxic in cancer lines | Induction of apoptosis via caspase activation |
Safety and Toxicity
While exploring the biological activities, it is essential to consider the safety profiles of these compounds. Some studies indicate potential toxicity; for instance, certain derivatives have been classified as harmful if ingested or if they come into contact with eyes . Therefore, further toxicological assessments are necessary to establish safe usage parameters.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives
BI81695: N'-{[1-(Pyridin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
- Structural Similarities : Both compounds share the ethanediamide backbone and a pyridinyl-piperidin-4-ylmethyl group.
- Key Differences : BI81695 substitutes the 3-chloro-2-methylphenyl group with a thiophen-2-ylmethyl moiety.
- Thiophene’s aromaticity may improve π-π stacking interactions, whereas the chloro group could increase lipophilicity (logP) and influence binding specificity.
Table 1: Comparison of Ethanediamide Derivatives
| Property | Target Compound | BI81695 |
|---|---|---|
| Molecular Formula | C₂₃H₂₆ClN₅O₂ | C₁₈H₂₂N₄O₂S |
| Molecular Weight | ~456.4 g/mol | 358.46 g/mol |
| Key Substituents | 3-Chloro-2-methylphenyl | Thiophen-2-ylmethyl |
| Functional Groups | Ethanediamide, pyridinyl-piperidine | Ethanediamide, pyridinyl-piperidine |
Piperidin-4-ylmethyl Amide Derivatives
Compounds 10, 11, and 12 ()
- Structural Similarities: These compounds feature piperidin-4-ylmethyl groups linked to aromatic systems via amide bonds. Example: (R)-N-(1-((5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide (Compound 10).
- Key Differences : The target compound uses an ethanediamide bridge instead of a single amide linkage and lacks the tetrahydronaphthalene moiety.
- Implications: The dual amide groups in the target compound may enhance hydrogen bonding capacity, improving solubility or target affinity compared to mono-amide analogs .
Fentanyl Analogs (Evidences 5–6)
Examples:
- para-Chloroisobutyryl Fentanyl : N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.
- β-Methyl Fentanyl : N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide.
- Structural Similarities : Shared piperidine core and amide functionalities.
- Key Differences :
- Fentanyl analogs typically incorporate phenethyl/phenylpropyl groups on the piperidine nitrogen, absent in the target compound.
- The target compound’s ethanediamide bridge and pyridine substitution differentiate its conformational flexibility and electronic profile.
- Implications: The phenethyl group in fentanyls is critical for µ-opioid receptor binding; its absence suggests the target compound may interact with non-opioid targets . The pyridine ring in the target compound could introduce basicity shifts, affecting bioavailability.
Chloro-Substituted Aromatic Compounds
3-Chloro-N-phenyl-phthalimide ()
- Structural Similarities : Both contain chloro-substituted aromatic rings.
- Key Differences : The target compound lacks the phthalimide ring system, instead incorporating a piperidine-ethanediamide scaffold.
- Implications: Phthalimides are often used as monomers in polymer synthesis; the target compound’s diamide structure may serve a similar role in specialty materials .
Hypothesized Research Findings
- Physicochemical Properties : The chloro and methyl groups may increase logP by ~1–2 units compared to BI81695, enhancing membrane permeability but reducing aqueous solubility.
- Receptor Interactions: The ethanediamide’s dual hydrogen-bond donors could improve binding to enzymes or receptors requiring bidentate interactions.
- Metabolic Stability : The chloro group may slow oxidative metabolism, extending half-life relative to thiophene-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
